molecular formula C6H2Br3NO3 B13864379 2,3,4-Tribromo-6-nitrophenol

2,3,4-Tribromo-6-nitrophenol

Cat. No.: B13864379
M. Wt: 375.80 g/mol
InChI Key: GYMKUDYZKOLOGS-UHFFFAOYSA-N
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Description

2,3,4-Tribromo-6-nitrophenol is an aromatic compound characterized by the presence of three bromine atoms and one nitro group attached to a phenol ring. This compound is part of the broader class of nitrophenols, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tribromo-6-nitrophenol typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tribromo-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4-Tribromo-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-6-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group and bromine atoms contribute to its reactivity and ability to form complexes with biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Tribromo-6-nitrophenol is unique due to the combination of three bromine atoms and one nitro group on the phenol ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H2Br3NO3

Molecular Weight

375.80 g/mol

IUPAC Name

2,3,4-tribromo-6-nitrophenol

InChI

InChI=1S/C6H2Br3NO3/c7-2-1-3(10(12)13)6(11)5(9)4(2)8/h1,11H

InChI Key

GYMKUDYZKOLOGS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)O)[N+](=O)[O-]

Origin of Product

United States

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